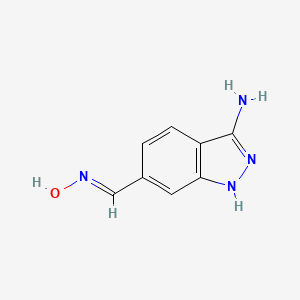

3-氨基-1H-吲唑-6-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Amino-1H-indazole-6-carbaldehyde oxime” is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been explored using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis

Indazoles can be synthesized through various reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学研究应用

Synthesis of Indazoles

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Anticancer Applications

Indazole derivatives have been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . These inhibitors are often used in the treatment of various types of cancer.

Antidepressant Applications

Indazole-containing compounds have also been used as antidepressants . They can help to alleviate the symptoms of depression, a common mental health disorder.

Anti-inflammatory Applications

Indazole-containing compounds have anti-inflammatory properties . They can be used to reduce inflammation in the body, which can help to alleviate symptoms of conditions like arthritis and asthma.

Antibacterial Applications

Indazole-containing compounds have been used as antibacterial agents . They can help to fight against bacterial infections, which can be life-threatening if left untreated.

Antioxidant Properties

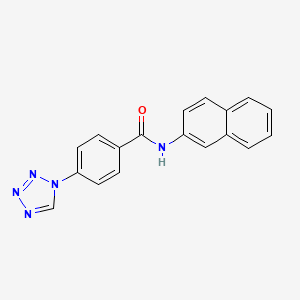

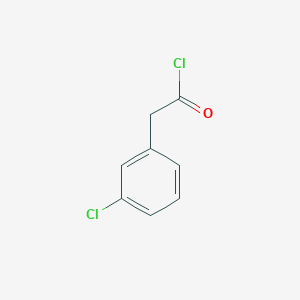

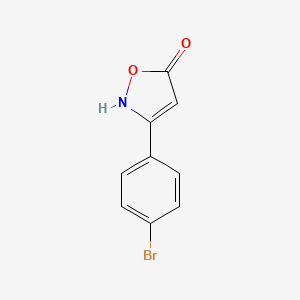

A novel N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This can help to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD).

未来方向

属性

IUPAC Name |

(NE)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRWBHPKEJATDA-ONNFQVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=NO)NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1/C=N/O)NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1H-indazole-6-carbaldehyde oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2604093.png)

![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)

![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)

![N-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2604098.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)

![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)